molecular formula C20H13ClFNO3S B11483943 7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11483943
M. Wt: 401.8 g/mol
InChI Key: JPBFGVNNBZURPG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: 7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

    Structure: !Compound Structure

This compound belongs to the class of thienopyridines , which combine features of both thieno and pyridine rings

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:

    Thienopyridine Formation: Start with a thieno ring and a pyridine ring. Introduce the chlorophenyl and fluorophenyl substituents.

    Oxidation: Convert the thienopyridine intermediate to the corresponding carboxylic acid.

Reaction Conditions::

    Condensation: Typically carried out under reflux with acid catalysts.

    Oxidation: Employ strong oxidizing agents (e.g., potassium permanganate, chromic acid).

Industrial Production:: While lab-scale synthesis is common, industrial production may involve continuous flow processes or optimized batch reactions.

Chemical Reactions Analysis

Reactions::

    Oxidation: Vulnerable to oxidation due to the electron-rich thieno ring.

    Substitution: Halogenated phenyl groups allow substitution reactions.

    Reduction: Can be selectively reduced to form related derivatives.

Common Reagents::

    Oxidation: KMnO₄, CrO₃

    Substitution: Alkyl halides, nucleophiles

    Reduction: Lithium aluminum hydride (LiAlH₄)

Major Products::

    Reduction: Formation of tetrahydrothieno[3,2-b]pyridine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as potential antibacterial agents.

    Chemistry: Used as building blocks for more complex molecules.

    Industry: Precursor for pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. its carboxylic acid group suggests involvement in cellular signaling pathways or enzyme inhibition.

Comparison with Similar Compounds

    Similar Compounds: Other thienopyridines, such as clopidogrel (antiplatelet drug) and ticagrelor (P2Y₁₂ receptor antagonist).

: ChemSpider: 7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Properties

Molecular Formula

C20H13ClFNO3S

Molecular Weight

401.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H13ClFNO3S/c21-12-3-1-2-11(8-12)14-9-15(24)23-17-16(10-4-6-13(22)7-5-10)19(20(25)26)27-18(14)17/h1-8,14H,9H2,(H,23,24)(H,25,26)

InChI Key

JPBFGVNNBZURPG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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